molecular formula C21H20 B130954 7-tert-Butyl-1-methylpyrene CAS No. 155386-57-5

7-tert-Butyl-1-methylpyrene

Cat. No.: B130954
CAS No.: 155386-57-5
M. Wt: 272.4 g/mol
InChI Key: YMYRIGNUXGMIRL-UHFFFAOYSA-N
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Description

7-tert-Butyl-1-methylpyrene is an organic compound with the molecular formula C21H20 It belongs to the class of polycyclic aromatic hydrocarbons, specifically pyrene derivatives This compound is characterized by the presence of a tert-butyl group at the 7th position and a methyl group at the 1st position on the pyrene ring

Scientific Research Applications

7-tert-Butyl-1-methylpyrene has several applications in scientific research:

Safety and Hazards

7-tert-Butyl-1-methylpyrene may cause an allergic skin reaction and serious eye irritation . It is recommended to wear personal protective equipment, avoid getting the substance in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

7-tert-Butyl-1-methylpyrene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in electrophilic aromatic substitution reactions, where it can act as a substrate for enzymes involved in oxidative metabolism. The compound’s bulky tert-butyl group influences its binding affinity and specificity towards certain enzymes, such as cytochrome P450 monooxygenases, which are responsible for its metabolic transformation .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to DNA, RNA, and proteins, leading to conformational changes and functional alterations. The compound’s interaction with cytochrome P450 enzymes results in its oxidative metabolism, producing reactive intermediates that can further interact with cellular components. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can undergo degradation, leading to the formation of metabolites with distinct biochemical properties. These metabolites can have prolonged effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where specific dosages result in significant changes in cellular function and overall health of the animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux and levels of these metabolites can influence the overall biochemical effects of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich regions, such as the endoplasmic reticulum and mitochondria .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, where it can interact with DNA and modulate gene expression. Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can affect its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyl-1-methylpyrene typically involves the alkylation of 1-methylpyrene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is carried out in a solvent like dichloromethane at ambient temperature for about 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions using similar conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxygenated derivatives.

    Reduction: Reduction reactions may convert it to dihydro derivatives, although these reactions are less common.

    Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl and methyl groups influence the reactivity of the pyrene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum trichloride as a catalyst.

Major Products Formed:

    Oxidation: Pyrenequinones.

    Reduction: Dihydro derivatives.

    Substitution: Various alkylated or acylated pyrene derivatives.

Comparison with Similar Compounds

    1-Methylpyrene: Lacks the tert-butyl group, resulting in different reactivity and properties.

    7-tert-Butylpyrene: Lacks the methyl group, affecting its chemical behavior.

    Pyrene: The parent compound without any substituents, exhibiting distinct properties compared to its derivatives.

Uniqueness: This dual substitution pattern makes it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

7-tert-butyl-1-methylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20/c1-13-5-6-14-7-8-15-11-17(21(2,3)4)12-16-9-10-18(13)20(14)19(15)16/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYRIGNUXGMIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=CC(=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165889
Record name 7-tert-Butyl-1-methylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155386-57-5
Record name 7-tert-Butyl-1-methylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155386575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-tert-Butyl-1-methylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Next, a mixed solution of 4.4 g of 1-methylpyrene, 2 g of t-butylchloride and 33 ml of dichloromethane was cooled to 0° C. under a nitrogen gas stream and then 2.7 g of aluminum chloride was added. This mixed solution was stirred at room temperature for 3 hours and 30 ml of water was poured into the solution, followed by extraction with 30 ml of dichloromethane. The organic layer was washed twice with 20 ml of water, dried over magnesium sulfate and then evaporated. The concentrate was purified by silica gel column chromatography and then vacuum-dried to obtain 3 g of 7-t-butyl-1-methylpyrene.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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